3-Cyclopropoxypyridine-2,6-diamine
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Overview
Description
3-Cyclopropoxypyridine-2,6-diamine is an organic compound with the molecular formula C8H11N3O It is a derivative of pyridine, featuring a cyclopropoxy group at the 3-position and amino groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypyridine-2,6-diamine typically involves the cyclopropanation of a pyridine derivative followed by amination. One common method includes the reaction of 3-hydroxypyridine with cyclopropyl bromide in the presence of a base to form 3-cyclopropoxypyridine. This intermediate is then subjected to nitration and subsequent reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxypyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles for substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxypyridine-2,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyridine-2,6-diamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes through interaction with key proteins .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxypyridine: Lacks the amino groups, reducing its potential for hydrogen bonding and reactivity.
3-Hydroxypyridine-2,6-diamine: Contains a hydroxyl group instead of a cyclopropoxy group, altering its chemical properties.
Uniqueness
3-Cyclopropoxypyridine-2,6-diamine is unique due to the presence of both cyclopropoxy and amino groups, which confer distinct steric and electronic properties. This makes it a valuable compound for designing new molecules with specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-cyclopropyloxypyridine-2,6-diamine |
InChI |
InChI=1S/C8H11N3O/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2,(H4,9,10,11) |
InChI Key |
LYTICPHGXWEUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)N)N |
Origin of Product |
United States |
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